molecular formula C6H5N5O6 B14752400 Hydrazine, (2,4,6-trinitrophenyl)- CAS No. 653-49-6

Hydrazine, (2,4,6-trinitrophenyl)-

Cat. No.: B14752400
CAS No.: 653-49-6
M. Wt: 243.13 g/mol
InChI Key: HCTZYGGLKQYBKK-UHFFFAOYSA-N
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Description

Hydrazine, (2,4,6-trinitrophenyl)-, also known as 2,4,6-trinitrophenylhydrazine, is a chemical compound with the molecular formula C6H5N5O6. It is a derivative of hydrazine and contains three nitro groups attached to a phenyl ring. This compound is known for its high-energy properties and is used in various applications, including explosives and rocket propellants .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4,6-trinitrophenylhydrazine involves the reaction of picryl chloride with hydrazine hydrate in methanol at temperatures ranging from 30 to 50 degrees Celsius . Another method uses 2,4,6-trinitroaniline, ketazine, and water as raw materials. The reaction is carried out at a specific temperature, and excessive ketazine and water are added to ensure complete reaction .

Industrial Production Methods: The industrial production of 2,4,6-trinitrophenylhydrazine typically involves the use of 2,4,6-trinitrochlorobenzene and hydrazine hydrate as raw materials. The reaction is carried out in ethanol under reflux conditions. this method has some drawbacks, including side reactions and the production of salt-containing organic wastewater .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trinitrophenylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with oxidizing agents to form different products, and it can also participate in nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions of 2,4,6-trinitrophenylhydrazine include oxidizing agents like nitric acid and reducing agents like hydrazine hydrate. The reactions are typically carried out under controlled temperature and pressure conditions .

Major Products Formed: The major products formed from the reactions of 2,4,6-trinitrophenylhydrazine depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various nitro derivatives, while reduction reactions can yield hydrazine derivatives .

Scientific Research Applications

2,4,6-Trinitrophenylhydrazine has several scientific research applications. It is used as a reagent for the detection and determination of aldehydes, ketones, and sugars. It is also used in the synthesis of high-performance energetic materials, such as hexanitrazobenzene . Additionally, this compound is studied for its thermal stability, detonation properties, and pyrolysis mechanisms .

Mechanism of Action

The mechanism of action of 2,4,6-trinitrophenylhydrazine involves its ability to undergo rapid exothermic reactions. The compound’s high-energy properties are attributed to the presence of nitro groups, which facilitate the release of energy during decomposition. The molecular targets and pathways involved in these reactions include the formation of intramolecular hydrogen bonds and the dissociation of bonds under specific conditions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,4,6-trinitrophenylhydrazine include 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) and other hydrazyl free radicals . These compounds share similar structural features and high-energy properties.

Uniqueness: What sets 2,4,6-trinitrophenylhydrazine apart from other similar compounds is its specific arrangement of nitro groups on the phenyl ring, which contributes to its unique reactivity and energetic properties. This compound’s ability to form stable intramolecular hydrogen bonds also enhances its thermal stability and detonation performance .

Properties

IUPAC Name

(2,4,6-trinitrophenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O6/c7-8-6-4(10(14)15)1-3(9(12)13)2-5(6)11(16)17/h1-2,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTZYGGLKQYBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NN)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215647
Record name Hydrazine, (2,4,6-trinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653-49-6
Record name Hydrazine, (2,4,6-trinitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (2,4,6-trinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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